(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride
Description
(2S,3S)-2,3-Dimethylpiperidin-4-one hydrochloride is a chiral piperidine derivative characterized by two methyl groups at the 2S and 3S positions and a ketone group at the 4-position, forming a hydrochloride salt. This compound belongs to the broader class of substituted piperidine hydrochlorides, which are widely studied for their structural diversity and pharmacological relevance. Piperidine derivatives are frequently utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors .
Properties
IUPAC Name |
(2S,3S)-2,3-dimethylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-6(2)8-4-3-7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUPHDHZEVTANM-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCC1=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NCCC1=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoesters . This method is environment-friendly, simple to operate, and suitable for industrial amplification.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for efficient, versatile, and sustainable production compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Table 1: Crystallographic Data of Selected Piperidine Hydrochlorides
Key Observations :
- Stereochemical Influence : The (2S,3S) configuration in the target compound likely imparts distinct conformational preferences compared to analogs like (3S,4S)-1-benzyl derivatives, affecting receptor binding .
- Hydrogen Bonding: Chloride ions in piperidine hydrochlorides often act as hydrogen bond acceptors, forming networks critical for crystal packing. For example, in (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol HCl, the chloride ion participates in three nearly linear H-bonds .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in ) enhance pharmacological activity, while bulky groups (e.g., adamantyl in ) influence solubility and crystallinity.
Pharmacological and Functional Differences
Table 2: Pharmacological Profiles of Piperidine Hydrochlorides
Insights :
- Methyl groups at 2S and 3S positions could enhance metabolic stability by steric shielding of susceptible sites.
Biological Activity
(2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of (2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochloride typically involves the cyclization of appropriate precursors. A common method includes the use of carbonyl reductase from Lactobacillus fermentum for asymmetric reduction of 2-chloro-β-ketoesters. Industrially, flow microreactor systems are utilized for efficient large-scale production.
Antimicrobial Properties
Research indicates that (2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics. The compound's mechanism involves disruption of bacterial cell membranes and inhibition of vital enzymatic processes .
Anticancer Activity
In recent studies, this compound has been evaluated for its anticancer properties. For instance, it demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis . The piperidine structure is believed to enhance binding affinity to cancer cell receptors, facilitating more effective therapeutic interventions.
The biological activity of (2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochloride is attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways. Ongoing research aims to elucidate the precise molecular mechanisms involved in its action .
Case Study 1: Anticancer Efficacy
A study published in MDPI explored the anticancer efficacy of piperidine derivatives including (2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochloride. The compound was part of a series that showed improved cytotoxicity in cancer models compared to traditional chemotherapeutics. The research highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that (2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochloride exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochloride | Antimicrobial and anticancer properties | Enzyme inhibition and receptor modulation |
| (3S)-1,3-dimethylpiperidin-4-one | Opioid receptor antagonist | Binding to opioid receptors |
| (3S,4R)-3-hydroxypiperidine-4-carboxylic acid | Limited biological activity | Unknown |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S,3S)-2,3-Dimethylpiperidin-4-one hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves stereoselective formation of the piperidine ring, followed by methylation and hydrochloride salt formation. Key steps include:
- Ring construction : Use chiral starting materials or catalysts to enforce (2S,3S) stereochemistry.
- Methylation : Methyl iodide or dimethyl sulfate under controlled pH and temperature to avoid racemization .
- Salt formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization (e.g., methanol/diethyl ether) to enhance purity .
Q. How is the stereochemical integrity of (2S,3S)-2,3-Dimethylpiperidin-4-one hydrochloride verified?
- Analytical techniques :
- Chiral HPLC : Use columns like Chiralpak® IA with hexane/isopropanol mobile phases to resolve enantiomers .
- Optical rotation : Compare observed [α]D values with literature data for (2S,3S) configuration .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., non-centrosymmetric space groups like P212121) .
Q. What methods are recommended for assessing purity and identifying impurities in this compound?
- Quantitative analysis :
- Titration : Use 0.1 M NaOH for free base quantification, accounting for HCl content .
- HPLC-MS : C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect trace impurities (e.g., residual solvents, diastereomers) .
Advanced Research Questions
Q. How can discrepancies in crystallographic and spectroscopic data for this compound be resolved?
- Cross-validation :
- NMR vs. X-ray : If NMR NOE effects conflict with crystal packing, re-examine solvent effects (e.g., DMSO may induce conformational changes) .
- DFT calculations : Optimize molecular geometry using Gaussian09 and compare with experimental data to identify outliers .
Q. What strategies mitigate racemization during scale-up synthesis of the hydrochloride salt?
- Process controls :
- Low-temperature quench : Add HCl gas at −20°C to minimize acid-catalyzed epimerization .
- In-line monitoring : Use FTIR to track amine protonation and adjust stoichiometry dynamically .
Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?
- Physicochemical profiling :
- pH-solubility profile : Measure solubility in buffers (pH 1–7.4) to simulate gastrointestinal conditions .
- LogP determination : Use shake-flask method with octanol/water to assess partitioning behavior .
Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they affect dissolution rates?
- Structural insights :
- Hydrogen bonding : Chloride ions form three-centered interactions with NH (piperidine) and hydroxyl groups, creating a polar network .
- Van der Waals forces : Nonpolar methyl groups contribute to hydrophobic layers, slowing dissolution in aqueous media .
Q. How can contradictory bioactivity data from receptor-binding assays be reconciled?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
